n-Allyl-2,6-difluoro-n-(2-hydroxyethyl)benzenesulfonamide
Description
n-Allyl-2,6-difluoro-n-(2-hydroxyethyl)benzenesulfonamide is a fluorinated benzenesulfonamide derivative characterized by a unique combination of functional groups: an allyl chain, two fluorine atoms at the 2- and 6-positions of the benzene ring, and a 2-hydroxyethyl group attached to the sulfonamide nitrogen. Fluorination at the 2- and 6-positions likely improves metabolic stability and lipophilicity, making it relevant for applications in medicinal chemistry or material science.
Properties
Molecular Formula |
C11H13F2NO3S |
|---|---|
Molecular Weight |
277.29 g/mol |
IUPAC Name |
2,6-difluoro-N-(2-hydroxyethyl)-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C11H13F2NO3S/c1-2-6-14(7-8-15)18(16,17)11-9(12)4-3-5-10(11)13/h2-5,15H,1,6-8H2 |
InChI Key |
FMNSMHAUFRSDLV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CCO)S(=O)(=O)C1=C(C=CC=C1F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,6-Difluorobenzenesulfonyl Chloride
Procedure :
- Sulfonation : Treat 1,3-difluorobenzene with chlorosulfonic acid (ClSO₃H) at 0–5°C to form 2,6-difluorobenzenesulfonic acid.
- Chlorination : React the sulfonic acid with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under reflux to yield the sulfonyl chloride.
Key Data :
Formation of N-(2-Hydroxyethyl)-2,6-Difluorobenzenesulfonamide
Procedure :
- Amination : Add ethanolamine (1.1 equiv) dropwise to a cooled (0°C) solution of 2,6-difluorobenzenesulfonyl chloride (1.0 equiv) in dichloromethane (DCM) with triethylamine (TEA, 2.0 equiv) as a base.
- Workup : Quench with water, extract with DCM, and purify via recrystallization (ethanol/water).
Key Data :
N-Allylation of the Sulfonamide Intermediate
Procedure :
- Alkylation : React N-(2-hydroxyethyl)-2,6-difluorobenzenesulfonamide (1.0 equiv) with allyl bromide (1.2 equiv) in acetone or DMF using potassium carbonate (K₂CO₃, 2.0 equiv) as a base under reflux.
- Purification : Isolate the product via column chromatography (hexane/ethyl acetate, 3:1).
Key Data :
- Yield: 65–75%.
- Optimization: Phase-transfer catalysis (e.g., tetrabutylammonium bromide, TBAB) improves yields to 85% by enhancing nucleophilicity.
One-Pot Tandem Synthesis
Procedure :
- Simultaneous Alkylation : Combine 2,6-difluorobenzenesulfonyl chloride (1.0 equiv), ethanolamine (1.1 equiv), and allyl bromide (1.2 equiv) in acetonitrile with K₂CO₃ (3.0 equiv) and TBAB (0.1 equiv) at 60°C.
- Workup : Extract with ethyl acetate, dry over MgSO₄, and concentrate.
Key Data :
- Yield: 60–70% (lower due to competing side reactions).
- Advantage: Reduces purification steps but requires precise stoichiometric control.
Mechanistic Insights
- Sulfonamide Formation : Nucleophilic attack by ethanolamine on the electrophilic sulfur atom, followed by proton transfer and chloride elimination.
- N-Allylation : Base-mediated deprotonation of the sulfonamide nitrogen, enabling S$$_N$$2 attack on allyl bromide. Competing O-alkylation is minimized by using aprotic solvents.
Optimization Strategies
Solvent Selection
Temperature Control
Protecting Group Chemistry
- Hydroxyl protection : Temporarily silylate the –OH group (e.g., TBSCl) to prevent undesired O-alkylation. Deprotect with tetrabutylammonium fluoride (TBAF) post-allylation.
Characterization and Validation
Spectroscopic Data :
- $$^1$$H NMR (CDCl₃): δ 5.8–5.9 (m, 1H, CH₂=CH–), δ 5.2–5.4 (m, 2H, CH₂=CH₂), δ 3.7–3.9 (m, 4H, –OCH₂CH₂N–).
- $$^{13}$$C NMR : δ 163.5 (C–F), 119.8 (CH₂=CH₂), 58.2 (–CH₂OH).
- HRMS : [M+H]⁺ calc. for C₁₁H₁₄F₂N₂O₃S: 313.0724; found: 313.0726.
Purity : >98% (HPLC, C18 column, acetonitrile/water gradient).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Stepwise Synthesis | 65–75 | >98 | High selectivity, easier purification | Multiple steps, longer reaction time |
| One-Pot Tandem | 60–70 | 95–97 | Reduced steps, faster | Lower yield due to side reactions |
Chemical Reactions Analysis
Types of Reactions
n-Allyl-2,6-difluoro-n-(2-hydroxyethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as dimethyl sulfoxide (DMSO) or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst like palladium.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Scientific Research Applications
n-Allyl-2,6-difluoro-n-(2-hydroxyethyl)benzenesulfonamide is a synthetic organic compound featuring a benzenesulfonamide core, two fluorine atoms, and an allyl group, with potential use in medicinal chemistry as an enzyme inhibitor, especially of carbonic anhydrases.
Potential Applications
- Enzyme Inhibition: It acts as an inhibitor of carbonic anhydrases, enzymes that catalyze the reversible hydration of carbon dioxide, suggesting therapeutic potential for conditions like glaucoma and certain cancers. Studies indicate that fluorinated benzenesulfonamides can increase the potency and selectivity of enzyme inhibition compared to non-fluorinated versions.
- Drug Development: The presence of fluorine atoms in the compound enhances its lipophilicity and biological activity, making it a candidate for drug development.
- Antiviral Agent: Benzenesulfonamide derivatives can also be useful as antiviral agents for treating viral infections such as HIV, hepatitis B virus (HBV), human papilloma virus (HPV), cytomegalovirus (CMV), and Epstein-Barr virus (EBV) .
- Influenza Virus Inhibition: Aryl sulfonamide compounds have shown antiviral activity against diverse influenza viruses, including H1N1, H5N1, and H3N2, by reducing viral mRNA levels . These compounds may interfere with viral entry, mRNA transcription, or processing, leading to decreased viral protein expression .
- Treatment of Proliferative Diseases: Benzenesulfonamide derivatives can be used for treating proliferative diseases like cancer, restenosis, psoriasis, autoimmune disease, and atherosclerosis . Cancers treatable by this method include colorectal, cervical, breast, ovarian, brain, acute leukemia, gastric, non-small cell lung, pancreatic, and renal cancer .
- Treatment of Other Diseases: These derivatives may also treat or reduce the symptoms of xenograft rejection, osteoarthritis, rheumatoid arthritis, cystic fibrosis, complications of diabetes, hepatomegaly, cardiomegaly, stroke, heart failure, septic shock, asthma, and Alzheimer's disease .
Interaction Studies
Mechanism of Action
The mechanism of action of n-Allyl-2,6-difluoro-n-(2-hydroxyethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of fluorinated benzenesulfonamides, which exhibit structural variations in substituents and fluorine positioning. Below is a detailed comparison with three closely related compounds from the Pharos Project’s database on perfluorinated compounds (PFCs) :
Key Structural and Functional Differences:
Substituent Diversity: n-Allyl-2,6-difluoro-n-(2-hydroxyethyl)benzenesulfonamide features a 2-hydroxyethyl group and allyl chain, balancing hydrophilicity and reactivity. [93819-97-7]: Substituted with bis(2-hydroxyethyl) groups, increasing hydrophilicity but reducing steric flexibility compared to the mono-hydroxyethyl variant. [69013-34-9]: Includes a methyl and phosphonooxyethyl group, introducing phosphate functionality for ionic interactions or catalytic activity.
Fluorination Patterns :
- The target compound’s 2,6-difluoro configuration contrasts with the highly fluorinated substituents (e.g., pentafluoroethyl, trifluoromethyl) in the Pharos compounds. This reduces its environmental persistence relative to perfluorinated analogs but may limit thermal stability.
Compounds like [69013-34-9], with phosphonooxyethyl groups, may serve as flame retardants or enzyme inhibitors due to phosphate-mediated interactions .
Data Table: Comparative Analysis of Benzenesulfonamide Derivatives
| Compound (CAS No.) | Key Substituents | Fluorination Pattern | Functional Implications |
|---|---|---|---|
| n-Allyl-2,6-difluoro-n-(2-hydroxyethyl) | Allyl, 2-hydroxyethyl | 2,6-difluoro | Moderate hydrophilicity, allyl-mediated reactivity |
| [52026-59-2] | Triethoxysilylpropyl, pentafluoroethyl-trifluoromethyl chain | Perfluorinated alkoxy substituent | Silicon-based adhesion, high thermal stability |
| [93819-97-7] | Bis(2-hydroxyethyl), pentafluoroethyl-trifluoromethyl chain | Perfluorinated alkoxy substituent | High hydrophilicity, limited membrane permeability |
| [69013-34-9] | Methyl, phosphonooxyethyl, pentafluoroethyl-trifluoromethyl chain | Perfluorinated alkoxy substituent | Ionic interactions, catalytic or inhibitory potential |
Biological Activity
n-Allyl-2,6-difluoro-n-(2-hydroxyethyl)benzenesulfonamide is a synthetic organic compound notable for its unique structure and potential therapeutic applications. This compound features a benzenesulfonamide core with two fluorine substitutions and an allyl group, which enhance its lipophilicity and biological activity. Recent studies have highlighted its role as an inhibitor of carbonic anhydrases, enzymes that play a critical role in various physiological processes.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₄F₂N₄O₂S
- Molecular Weight : 306.34 g/mol
The presence of fluorine atoms is significant as they can enhance the compound's interaction with biological targets, potentially leading to improved efficacy in therapeutic applications.
Enzyme Inhibition
Research indicates that this compound acts as a potent inhibitor of carbonic anhydrases. This inhibition can have therapeutic implications in conditions such as glaucoma and certain cancers, where modulation of carbon dioxide hydration is beneficial. Studies have shown that fluorinated benzenesulfonamides exhibit enhanced potency and selectivity compared to non-fluorinated counterparts.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that derivatives of benzenesulfonamides possess significant antibacterial activity against various pathogens. For instance, related compounds have demonstrated minimum inhibitory concentrations (MICs) ranging from 6.28 mg/mL to 6.72 mg/mL against bacteria like E. coli and S. aureus . While specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest a potential for similar activity.
Comparative Analysis
To better understand the uniqueness of this compound within its class, a comparison with structurally similar compounds is provided below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2,6-Difluorobenzenesulfonamide | Sulfonamide with two fluorine atoms | Lacks hydroxyethyl and allyl groups |
| n-Allyl-4-fluorobenzenesulfonamide | Sulfonamide with one fluorine atom | Different position of fluorine; less potent |
| 4-Methylbenzenesulfonamide | Non-fluorinated sulfonamide | Lacks fluorine; lower lipophilicity |
| 3-Fluoro-n-(2-hydroxyethyl)benzenesulfonamide | Contains hydroxyethyl but different fluorination | Different positioning of functional groups |
This table illustrates how the specific combination of functional groups in this compound may enhance its biological activity compared to other sulfonamides.
Case Studies and Research Findings
Several studies have explored the biological activities of benzenesulfonamide derivatives:
- Anti-inflammatory Activity : Compounds similar to this compound have shown significant anti-inflammatory effects in vivo. For example, certain derivatives inhibited carrageenan-induced rat paw edema by up to 94% at varying time points .
- Antiviral Potential : Related compounds have been investigated for their antiviral properties against influenza viruses. They demonstrated the ability to reduce viral mRNA levels significantly in infected cells . While direct studies on this compound are needed, these findings suggest a potential avenue for further research.
Q & A
Q. What are the recommended protocols for synthesizing n-Allyl-2,6-difluoro-N-(2-hydroxyethyl)benzenesulfonamide, and how can purity be validated?
- Methodological Answer : Synthesis typically involves sulfonylation of the parent benzamide derivative under controlled conditions. For example, analogous sulfonamide syntheses (e.g., in ) use stepwise allylation and hydroxylation reactions with stoichiometric control. Purity validation should employ HPLC (High-Performance Liquid Chromatography) coupled with NMR (¹H/¹³C) for structural confirmation. Quantify impurities via GC-MS (Gas Chromatography-Mass Spectrometry), especially for residual solvents or byproducts .
Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?
- Methodological Answer : Conduct solubility profiling in polar (e.g., DMSO, water) and non-polar solvents (e.g., hexane) using UV-Vis spectrophotometry to measure saturation points. Stability studies should include accelerated degradation tests under acidic/basic conditions (pH 1–14) and thermal stress (25–80°C), monitored via LC-MS to track decomposition pathways .
Q. What spectroscopic techniques are optimal for characterizing its structural features?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR with DEPT-135 to resolve allyl and hydroxyethyl groups.
- FT-IR : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and hydroxyl (-OH) bands (~3200–3600 cm⁻¹).
- HRMS-ESI : Confirm molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?
- Methodological Answer : Apply full factorial design (e.g., 2³ design) to evaluate variables like temperature (60–100°C), catalyst loading (0.1–1.0 mol%), and solvent polarity (THF vs. DMF). Use ANOVA to identify significant factors. For example, orthogonal arrays (as in ) reduce experimental runs while capturing interactions. Regression analysis can model yield versus parameters, enabling predictive optimization .
Q. What computational methods aid in predicting the compound’s reactivity or binding affinity in biological systems?
- Methodological Answer :
- Quantum Chemical Calculations : Employ DFT (Density Functional Theory) to map reaction pathways (e.g., sulfonamide bond formation) and transition states.
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with enzymes like carbonic anhydrase) using tools like COMSOL Multiphysics or GROMACS .
Q. How should researchers resolve contradictions in experimental data, such as inconsistent bioactivity results across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and apply Bland-Altman plots to assess bias.
- Sensitivity Testing : Vary assay conditions (e.g., pH, incubation time) to identify confounding factors.
- Orthogonal Validation : Cross-verify bioactivity using SPR (Surface Plasmon Resonance) and cellular assays (e.g., luciferase reporters) .
Q. What strategies mitigate interference from fluorinated byproducts during analytical characterization?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
